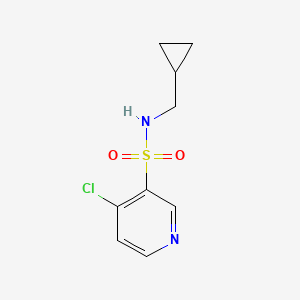
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of pyridine sulfonamides This compound is characterized by the presence of a chloro group at the 4-position, a cyclopropylmethyl group attached to the nitrogen atom, and a sulfonamide group at the 3-position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine-3-sulfonamide.
Cyclopropylmethylation: The nitrogen atom of the sulfonamide group is alkylated with cyclopropylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The sulfonamide group can be oxidized to sulfonic acids or reduced to sulfinamides under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted pyridine derivatives.
Oxidation: Formation of sulfonic acids.
Reduction: Formation of sulfinamides.
Wissenschaftliche Forschungsanwendungen
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential drug candidates, particularly those targeting enzymes or receptors in the central nervous system.
Biological Studies: The compound can be used to study the inhibition of specific enzymes, such as carbonic anhydrase, which is involved in various physiological processes.
Chemical Biology: It serves as a probe to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound can be used in the development of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The cyclopropylmethyl group may enhance the binding affinity and selectivity of the compound for its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-chloro-3-pyridinesulfonamide: Lacks the cyclopropylmethyl group, which may result in different biological activity and binding affinity.
N-(cyclopropylmethyl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and chemical properties.
Uniqueness
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide is unique due to the presence of both the chloro and cyclopropylmethyl groups, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research fields.
Eigenschaften
Molekularformel |
C9H11ClN2O2S |
|---|---|
Molekulargewicht |
246.71 g/mol |
IUPAC-Name |
4-chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C9H11ClN2O2S/c10-8-3-4-11-6-9(8)15(13,14)12-5-7-1-2-7/h3-4,6-7,12H,1-2,5H2 |
InChI-Schlüssel |
GEQPCFMJBGMXND-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CNS(=O)(=O)C2=C(C=CN=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(furan-2-yl)-1H-imidazo[4,5-b]pyridine](/img/structure/B12944543.png)
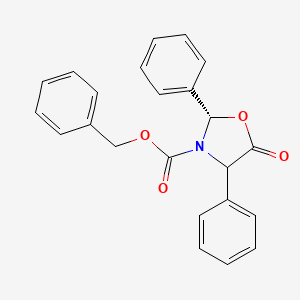
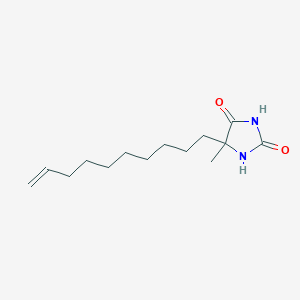
![2'H,5'H-Spiro[8-azabicyclo[3.2.1]octane-3,4'-imidazolidine]-2',5'-dione](/img/structure/B12944550.png)

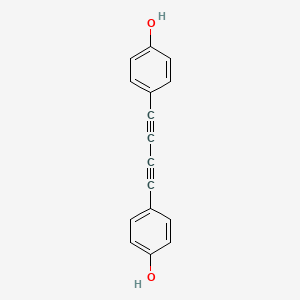
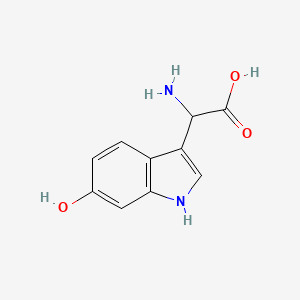
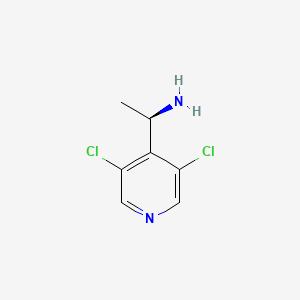
![4-Bromo-7-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B12944585.png)
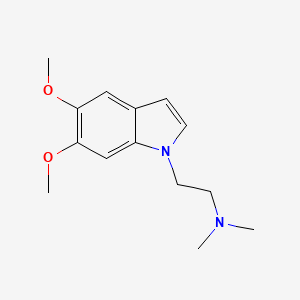

![Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-](/img/structure/B12944603.png)

![3,5,7-Trimethyl-2-[(3,5,7-trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium-2-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-8-ium](/img/structure/B12944619.png)
